molecular formula C5H9NO B167487 Sec-butyl cyanate CAS No. 1873-13-8

Sec-butyl cyanate

Cat. No.: B167487
CAS No.: 1873-13-8
M. Wt: 99.13 g/mol
InChI Key: DYGSSPHDQVPDJP-UHFFFAOYSA-N
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Description

Historical Context of Alkyl Cyanate (B1221674) Discovery and Early Investigations

The history of cyanate chemistry dates back to the early 19th century, with the seminal synthesis of the thiocyanate (B1210189) anion attributed to Robert Porrett in 1809. acs.org The cyanate anion itself emerged later on the chemical landscape. acs.org Early investigations into alkyl cyanates often encountered challenges due to the ambident nature of the cyanate anion. Reactions involving alkyl halides and silver cyanate, for instance, were found to yield a mixture of alkyl isocyanates and alkyl cyanates. researchgate.net This dual reactivity underscored the complexity in selectively synthesizing cyanate esters.

Further studies in the 1960s and 1970s continued to explore the formation and reactivity of alkyl cyanates. For example, research in 1966 detailed the formation of alkyl cyanates from alkyl halides and silver cyanate, noting that secondary alkyl halides specifically yielded a mixture of alkyl isocyanates and alkyl cyanates. researchgate.net The rearrangement of alkyl cyanates to their more stable isomeric forms, alkyl isocyanates, was also a notable observation in early investigations. Such isomerizations are known to proceed via ionization-recombination pathways. orgsyn.org These historical efforts laid the groundwork for understanding the synthesis and inherent reactivity patterns of this class of compounds.

Structural and Stereochemical Considerations in Sec-butyl Cyanate Research

This compound, with the molecular formula C₅H₉NO, is systematically named butan-2-yl cyanate. nih.gov Its structure incorporates a sec-butyl group attached to the oxygen atom of the cyanate functional group. A critical aspect of this compound's structure is the presence of a chiral center at the second carbon atom of the sec-butyl group. doubtnut.com This chirality means that this compound exists as a pair of enantiomers (R- and S-forms), which are non-superimposable mirror images of each other. The specific arrangement of atoms around this chiral carbon can significantly influence the compound's physical and chemical properties, including its interactions in biological systems or its behavior in asymmetric synthesis.

The stereochemical considerations in this compound research are part of a broader interest in chiral organic compounds. The ability to synthesize and control the stereochemistry of such molecules is paramount in various chemical applications. While direct detailed research findings specifically on the stereoisomers of this compound are not widely published in the provided search results, the general field of chiral cyanate and isocyanate chemistry is active. For instance, studies have focused on the synthesis of chiral poly(alkyl isocyanates) and the use of homochiral acyl isocyanates as diagnostic NMR probes for determining the enantiomeric purity of chiral alcohols. lookchem.comresearchgate.net These advancements in related chiral systems underscore the potential for future detailed investigations into the stereoselective synthesis and reactions of this compound.

Computed Properties of this compound nih.gov

PropertyValue
Molecular FormulaC₅H₉NO
Molecular Weight99.13 g/mol
XLogP3 (predicted)1.7
Exact Mass99.068413911 Da
Topological Polar Surface Area33 Ų
Monoisotopic Mass99.068413911 Da

Research Gaps and Emerging Areas in Alkyl Cyanate Studies

Despite the established utility of cyanate esters, several research gaps and emerging areas continue to drive studies in this field, with implications for compounds like this compound. A significant focus is on the development of novel formulations for high-performance cyanate ester resins, particularly for applications in aerospace, electronics (e.g., 5G infrastructure, high-frequency circuit boards), and defense. sperresearch.comcredenceresearch.comcoherentmarketinsights.com This includes enhancing properties such as thermal stability, chemical resistance, and flame retardancy. sperresearch.comcredenceresearch.comfaa.gov

Another key emerging area is the pursuit of sustainable and eco-friendly production processes for cyanate esters. Research is exploring the derivation of these resins from renewable sources, such as polyphenols obtained from plant waste, aiming to reduce reliance on petroleum-based feedstocks and minimize environmental impact. serdp-estcp.mildtic.mil This involves developing efficient synthetic procedures that are both high-yielding and environmentally responsible.

Furthermore, advancements in composite materials continue to drive demand for cyanate esters, with ongoing research into their integration with other polymers, such as polyimides, to create hybrid materials with superior toughness and thermal integrity. coherentmarketinsights.com The miniaturization trend in electronics also fuels the need for high-performance resins like cyanate esters due to their excellent electrical properties and heat resistance, particularly in circuit boards and semiconductor packaging. coherentmarketinsights.com While general synthesis methods for alkyl cyanates exist, including reactions from alkyl halides or carboxylic acids, the development of more efficient, selective, and less toxic cyanation methods remains an active area of research. organic-chemistry.orgthieme-connect.comrsc.orgchemistryviews.org The specific challenges and opportunities related to controlling the stereochemistry in the synthesis and reactions of chiral alkyl cyanates, such as this compound, represent a specialized yet important area for future exploration in asymmetric synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1873-13-8

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

butan-2-yl cyanate

InChI

InChI=1S/C5H9NO/c1-3-5(2)7-4-6/h5H,3H2,1-2H3

InChI Key

DYGSSPHDQVPDJP-UHFFFAOYSA-N

SMILES

CCC(C)OC#N

Canonical SMILES

CCC(C)OC#N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Sec Butyl Cyanate

Isomerization Reactions of Alkyl Cyanates

Alkyl cyanates are known to isomerize to the more thermodynamically stable alkyl isocyanates. uni-muenchen.decdnsciencepub.com This transformation can proceed through various mechanisms depending on the structure of the alkyl group and the reaction conditions.

Thermal Rearrangements to Alkyl Isocyanates: Mechanistic Studies and Kinetic Parameters

The thermal isomerization of alkyl cyanates to alkyl isocyanates is a well-documented process. cdnsciencepub.com For simple alkyl cyanates, this rearrangement often occurs at or above room temperature. acs.org The mechanism of this isomerization is believed to proceed via an ion-pair mechanism in solution. acs.orgacs.org

Kinetic studies on the isomerization of various alkyl cyanates have provided insights into the reaction mechanism. For instance, the isomerization of ammonium (B1175870) and alkylammonium cyanates has been studied in dimethyl sulphoxide and its aqueous mixtures. publish.csiro.aupublish.csiro.au These studies highlight the influence of the solvent on the reaction kinetics and the formation of side products. publish.csiro.au

Computational studies have also been employed to investigate the energetics of these rearrangements. For example, the calculated activation barrier for the gas-phase isomerization of allyl cyanate (B1221674) is 15 kcal/mol, indicating a facile rearrangement. acs.org The activation enthalpy for the acs.orgacs.org-sigmatropic rearrangement of a highly substituted allyl cyanate was experimentally determined to be 19 kcal/mol. acs.org

Sigmatropic Shifts and Hetero-Cope Rearrangements in Unsaturated Alkyl Cyanates

Unsaturated alkyl cyanates, particularly allylic and propargylic cyanates, undergo facile acs.orgacs.org-sigmatropic rearrangements, also known as hetero-Cope rearrangements. acs.orgresearchgate.net These reactions are typically very rapid, with the allylic cyanates often being transient intermediates that rearrange to the corresponding isocyanates at or below room temperature. acs.orgorgsyn.org

The acs.orgacs.org-sigmatropic rearrangement of allylic cyanates is a concerted process that proceeds with a high degree of stereoselectivity, involving a 1,3-chirality transfer. orgsyn.org This stereospecificity makes it a valuable method in enantioselective synthesis. orgsyn.org The activation enthalpy for these rearrangements can be quite low; for example, the calculated barrier for the acs.orgacs.org-rearrangement of benzyl (B1604629) cyanate is 25 kcal/mol. acs.org

The table below summarizes the activation barriers for the rearrangement of selected unsaturated cyanates.

CompoundRearrangement TypeActivation Barrier (kcal/mol)Reference
Allyl Cyanate acs.orgacs.org-Sigmatropic Shift15 (calculated) acs.org
Ethyl 3-cyanato-5,5-diphenyl-2,4-pentadienoate acs.orgacs.org-Sigmatropic Shift19 (experimental) acs.org
Benzyl Cyanate acs.orgacs.org-Sigmatropic Shift25 (calculated) acs.org
Allyl Thiocyanate (B1210189) acs.orgacs.org-Sigmatropic Shift20 (calculated) acs.org

Ion-Pair Mechanisms in Alkyl Cyanate Isomerization

For alkyl cyanates that cannot readily undergo sigmatropic rearrangements, such as saturated alkyl cyanates, the isomerization to isocyanates is proposed to occur through an ion-pair mechanism. acs.orgacs.org This pathway involves the heterolytic cleavage of the R-OCN bond to form a carbocation and a cyanate anion, which then recombine to form the more stable isocyanate. acs.org

The stability of the potential carbocation intermediate plays a crucial role in this mechanism. Alkyl groups that can form stable carbocations, like tert-butyl, are more prone to isomerize via this pathway. acs.org Conversely, primary alkyl cyanates are less likely to isomerize through this mechanism. cdnsciencepub.com The isomerization can also be catalyzed by the cyanate ion itself. uni-muenchen.de Theoretical studies on the ion-pair SN2 reactions of alkali isocyanates with alkyl halides provide further insight into the potential intermediates and transition states involved in these types of transformations. researchgate.net

Nucleophilic Reactivity of the Cyanate Group

The cyanate group (–OCN) in sec-butyl cyanate exhibits electrophilic character at the carbon atom, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions with Specific Reagents

The electrophilic carbon of the cyanate group can react with various nucleophiles. For instance, the reaction of isocyanates, the isomers of cyanates, with nucleophiles is well-established. They react with alcohols to form urethanes, with water to form carbamic acids which can then decompose to amines and carbon dioxide, and with amines to form ureas. wikipedia.org While less reactive, the cyanate group can undergo similar additions. The cyanide ion, for example, is a potent nucleophile that adds to carbonyl groups and can also add to the electrophilic carbon of the cyanate functionality. savemyexams.comscience-revision.co.ukfiveable.melibretexts.org

Cycloaddition Reactions Involving the Cyanate Functionality

The cyanate group can participate in cycloaddition reactions. For example, cyanates can undergo [3+2] cycloaddition reactions with various dipolarophiles. uibk.ac.at These reactions can lead to the formation of new heterocyclic compounds. uibk.ac.at Isocyanates are known to participate in Diels-Alder reactions, acting as dienophiles. wikipedia.org Similarly, cyanate esters have been shown to undergo Diels-Alder cycloadditions with cyclopentadienone derivatives. rsc.org Transition metal catalysts can also facilitate cycloaddition reactions involving isocyanates and alkynes.

Polymerization and Cross-linking Chemistry of Cyanate Esters

The primary polymerization pathway for cyanate esters, including alkyl cyanates like this compound, is a polycyclotrimerization reaction. This process involves the reaction of the cyanate functional groups to form highly cross-linked networks. bts.gov

Thermo-initiated Cyclotrimerization Mechanisms to Form 1,3,5-Triazine (B166579) Networks

The hallmark reaction of cyanate esters is their thermally induced cyclotrimerization to form a stable six-membered 1,3,5-triazine ring, also known as a cyanurate ring. bts.gov This exothermic reaction is the basis for the formation of polycyanurate networks. rsc.org The process is generally understood to proceed through several key steps, particularly when initiated by trace impurities like phenols, which are often present in cyanate ester monomers. mdpi.com

The proposed mechanism involves:

Initiation: A nucleophile, typically a hydroxyl group from a residual phenol (B47542) impurity (or an alcohol), attacks the electrophilic carbon of a cyanate group. This forms an intermediate imidocarbonate. mdpi.com

Propagation: The newly formed imidocarbonate then reacts with a second cyanate ester monomer. This is followed by a reaction with a third monomer.

Cyclization and Catalyst Regeneration: The intermediate from the propagation step cyclizes, forming the stable 1,3,5-triazine ring and regenerating the phenolic hydroxyl group, which can then initiate another cycle. mdpi.com

This autocatalytic process can be initiated by heat alone, although the presence of catalysts or impurities significantly influences the reaction temperature. acs.orgresearchgate.net For monofunctional cyanates like this compound, the reaction results in the formation of a simple cyclotrimer, tris(sec-butyl) cyanurate. For di- or multifunctional cyanate esters, this reaction leads to a densely cross-linked polymer network. bts.govnih.gov The cyclotrimerization reaction for monofunctional cyanates typically occurs in a temperature range of 200–350 °C. nih.gov

Kinetics of Cyanate Ester Polymerization in Bulk and Confined Environments

The kinetics of cyanate ester polymerization are complex and can be influenced by multiple factors, including autocatalysis and diffusion control, especially as the viscosity of the system increases during curing. nih.govresearchgate.net Kinetic studies are often performed using techniques like Differential Scanning Calorimetry (DSC) to measure the heat flow and determine parameters such as the enthalpy of reaction and activation energy. nih.gov The enthalpy of cyclotrimerization for aryl monocyanates has been reported to be approximately 90 ± 5 kJ per mole of cyanate groups. nih.gov

Recent research has shown that the polymerization environment dramatically affects kinetics:

Bulk Polymerization: In the bulk (molten) state, the reaction can be described by autocatalytic models. researchgate.net The process often transitions from being kinetically controlled to diffusion-controlled at later stages as the viscosity rises significantly. researchgate.net

Confined Environments: When cyanate ester polymerization is carried out within nanopores (e.g., silica (B1680970) colloidal crystals), a significant acceleration of the reaction rate is observed. mdpi.comnih.gov The polymerization can be 15 to 30 times faster in confinement compared to the bulk process. mdpi.comnih.gov This acceleration is attributed to the active role of the confining surface, which can adsorb and immobilize reaction intermediates, as well as an ordering or layering of monomers at the pore surface, leading to a higher local concentration of reactive groups. nih.govacs.org

The table below summarizes a comparison of kinetic parameters for the polymerization of a representative cyanate ester (bisphenol E cyanate ester) in bulk versus a confined environment. mdpi.com

ParameterBulk PolymerizationConfined Polymerization (in Silica Nanopores)
Reaction Rate Baseline15-30 times faster
Peak Reaction Temperature (DSC) HigherSignificantly Lower
Heat of Polymerization ~805 J/g~657-746 J/g (slightly lower)
Primary Cause of Rate Change N/AIncreased pre-exponential factor (logA)

Data derived from studies on bisphenol E cyanate ester and may be used to infer general principles for alkyl cyanates. mdpi.com

Influence of Reaction Conditions on Polymerization Pathways and Product Composition

Reaction conditions have a profound impact on the polymerization of cyanate esters, affecting reaction rates, the degree of cure, and the final properties of the resulting material.

Temperature: Temperature is a critical factor. Higher temperatures increase the reaction rate but must be carefully controlled. Post-curing at elevated temperatures is often necessary to drive the polymerization to completion, especially to overcome vitrification (the point at which the glass transition temperature of the polymer exceeds the cure temperature, severely limiting molecular mobility). bts.gov However, excessively high temperatures can lead to degradation. acs.org

Catalysts: The cyclotrimerization of cyanate esters can be catalyzed by a variety of compounds, including transition metal complexes (e.g., copper or cobalt acetylacetonate), phenols, and amines. mdpi.comexpresspolymlett.com Catalysts lower the curing temperature and can accelerate the reaction, but their choice can also influence the hydrolytic stability of the final resin. mdpi.comacs.org

Purity and Stoichiometry: The purity of the cyanate ester monomer is crucial. Impurities, particularly residual phenols or water, can act as initiators and affect the reaction kinetics. acs.orgacs.org In industrial synthesis, controlling the stoichiometry of reactants is essential to minimize the formation of undesirable side products like imidocarbonates, which can become permanently incorporated into the resin and alter its properties. google.com

Post-Synthesis Reactions and Their Impact on Cyanate Ester Resins

After the initial formation of the 1,3,5-triazine network, the resulting polycyanurate resin can undergo further reactions, particularly at elevated temperatures or upon environmental exposure. These post-synthesis reactions can alter the material's composition and performance. google.com

Thermal Degradation: Polycyanurate networks are generally thermally stable. However, at very high temperatures (above 400 °C), degradation occurs. The primary mechanism involves decyclization of the triazine ring, which breaks down to liberate volatile cyanate-ester decomposition products. bts.govresearchgate.net This is often preceded by scission of the hydrocarbon linkages between the rings. bts.gov

Hydrolysis: The cyanurate and any unreacted cyanate groups are susceptible to hydrolysis, especially at elevated temperatures and humidity. This can lead to a reduction in the material's glass transition temperature and mechanical properties. acs.orgosti.gov

Stability and Degradation Pathways

Hydrolytic Stability of Alkyl Cyanates

The stability of the cyanate ester group towards hydrolysis is a critical factor, particularly for materials intended for use in humid environments. The reaction of a cyanate group with water produces an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide. osti.gov

R-OCN + H₂O → [R-O-C(O)NH₂] → R-NH₂ + CO₂

This reaction is significant because the resulting amine can react with another cyanate group, altering the final network structure. osti.gov

While both alkyl and aryl cyanates undergo hydrolysis, their stability can differ. Studies on the related isocyanate group (R-N=C=O) have shown that alkyl isocyanates hydrolyze significantly more slowly than aryl isocyanates. nih.gov This suggests that alkyl cyanates like this compound would likely exhibit greater hydrolytic stability compared to their more commonly studied aryl counterparts. However, the electron-withdrawing nature of a bridging group in a molecule can increase the susceptibility of an aryl cyanate to hydrolysis by stabilizing the resulting phenolate (B1203915) anion. mdpi.com

Thermal Decomposition Mechanisms and By-products

The thermal stability of this compound is limited, and the compound is known to undergo decomposition upon heating. Research into the thermal behavior of alkyl cyanates reveals two primary transformation pathways that dictate its decomposition: isomerization and elimination. These pathways lead to the formation of several key by-products.

One of the principal thermal transformation routes for alkyl cyanates is the isomerization to the more thermodynamically stable isocyanate form. acs.orgscispace.com In the case of this compound, this involves the migration of the sec-butyl group from the oxygen atom to the nitrogen atom, yielding sec-butyl isocyanate. This rearrangement is a common characteristic of alkyl cyanates and can occur even at room temperature, though the rate is slower for secondary alkyl cyanates compared to primary or allylic analogues. acs.orgscispace.com The mechanism for this isomerization in solution is believed to proceed through an ion-pair intermediate. acs.orgorgsyn.org

A competing pathway, particularly in the gas phase, is a retro-ene type elimination reaction. acs.org This process involves the abstraction of a hydrogen atom from the sec-butyl group and the cleavage of the C-O bond, leading to the formation of an alkene and cyanic acid (HOCN). acs.org Due to the position of the functional group, the elimination can result in a mixture of butene isomers, namely 1-butene (B85601) and 2-butene (B3427860) (cis and trans). The initially formed cyanic acid is unstable and readily tautomerizes to the more stable isocyanic acid (HNCO). acs.org This elimination pathway is analogous to the thermal decomposition of other esters, such as sec-butyl acetate, which yields butenes and acetic acid. mit.edu

The ultimate composition of the by-products from the thermal decomposition of this compound is dependent on the specific reaction conditions, such as temperature, pressure, and medium (solution or gas phase). The primary products from these competing pathways are summarized in the table below.

Interactive Data Table: Primary Thermal Decomposition By-products of this compound

Decomposition PathwayPrimary By-product(s)Chemical Formula
Isomerizationsec-Butyl isocyanateC₅H₉NO
Elimination (Retro-ene)1-ButeneC₄H₈
2-Butene (cis/trans)C₄H₈
Cyanic acid (→ Isocyanic acid)HOCN (→ HNCO)

Further reactions of the primary by-products can occur at elevated temperatures. For instance, the sec-butyl isocyanate formed can undergo trimerization to produce tri-sec-butyl isocyanurate. rsc.org

Spectroscopic and Advanced Analytical Characterization Techniques for Sec Butyl Cyanate

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule based on their characteristic absorption frequencies. For sec-butyl cyanate (B1221674), key absorption bands are expected from both the sec-butyl alkyl chain and the cyanate functional group.

The most distinctive absorption for the cyanate group (-O-C≡N) is the stretching vibration of the C≡N triple bond. While isocyanates (-N=C=O) typically show a strong, broad absorption between 2280 and 2240 cm⁻¹, and nitriles (-C≡N) exhibit a weak to medium absorption from 2260 to 2190 cm⁻¹, the cyanate group is expected to display a strong absorption in a similar region. libretexts.orgspectroscopyonline.comresearchgate.netcopbela.org This band is usually intense due to the significant dipole moment change during the vibration of the C≡N bond. Additionally, the C-O stretching vibration, characteristic of the ether linkage within the cyanate group, is anticipated to appear in the 1000-1300 cm⁻¹ range. spectroscopyonline.com

For the sec-butyl moiety, the IR spectrum will show absorptions typical of aliphatic hydrocarbons. C-H stretching vibrations from sp³ hybridized carbons are expected in the 2850-3000 cm⁻¹ region. copbela.org Bending vibrations include the scissoring mode of methylene (B1212753) (CH₂) groups around 1465 cm⁻¹ and symmetric and asymmetric bending modes of methyl (CH₃) groups, typically observed around 1460 cm⁻¹ and 1380 cm⁻¹. researchgate.netgoogle.com

Table 1: Expected Characteristic IR Absorption Bands for Sec-butyl Cyanate

Functional Group/VibrationWavenumber (cm⁻¹)IntensityAssignment
C≡N Stretch (Cyanate)2200-2280StrongCyanate functional group
C-O Stretch (Ether)1000-1300StrongEther linkage of cyanate
C-H Stretch (sp³)2850-3000Medium-StrongAliphatic C-H bonds
CH₂ Bend (Scissoring)~1465MediumMethylene group
CH₃ Bend (Symmetric)~1380MediumMethyl group

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. rsc.orgmdpi.com

Proton (¹H) NMR for Structural Assignments

Proton (¹H) NMR spectroscopy is essential for assigning specific protons within the this compound molecule based on their chemical environment, chemical shift, and spin-spin coupling patterns. The sec-butyl group, with its chiral center, will exhibit distinct proton signals.

The protons of the terminal methyl group (CH₃) of the ethyl chain are expected to appear as a triplet around 0.9 ppm. yale.edudocbrown.info The methyl group attached to the chiral carbon will typically resonate as a doublet around 1.2 ppm. yale.edudocbrown.info The methylene protons (CH₂) of the ethyl group will likely appear as a complex multiplet, possibly revealing diastereotopic protons, in the range of 1.4-1.7 ppm. yale.edudocbrown.info The proton on the chiral carbon (CH-O-C≡N) will be significantly deshielded due to its proximity to the electronegative oxygen atom of the cyanate group. Based on analogous structures like sec-butyl alcohol where the CH-OH proton is around 3.7 ppm, the CH-O-C≡N proton in this compound is anticipated to resonate further downfield, likely in the 4.5-5.0 ppm range, appearing as a sextet or more complex multiplet due to coupling with the adjacent methyl and methylene protons. yale.edudocbrown.info

Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (terminal)~0.9Triplet3H
CH₃ (on chiral C)~1.2Doublet3H
CH₂1.4-1.7Multiplet2H
CH (chiral)4.5-5.0Sextet/Multiplet1H

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of this compound, with each unique carbon atom typically yielding a distinct signal. bhu.ac.in

For the sec-butyl group, the carbon atoms will exhibit characteristic chemical shifts. The terminal methyl carbon (CH₃) of the ethyl chain is expected in the 10-15 ppm range. docbrown.infodocbrown.info The methyl carbon attached to the chiral center will likely appear around 20-25 ppm. docbrown.info The methylene carbon (CH₂) of the ethyl group is anticipated in the 25-35 ppm range. docbrown.infodocbrown.info The carbon atom of the chiral center (CH-O-C≡N), being directly bonded to the electronegative oxygen, will be significantly deshielded, typically resonating in the 70-80 ppm range. bhu.ac.in

The carbon atom of the cyanate functional group (-O-C≡N) is an sp-hybridized carbon. While the carbon of a nitrile (C≡N) typically appears between 110-120 ppm, the presence of the oxygen atom in the cyanate group will influence its chemical shift. ucl.ac.ukyoutube.com It is expected to resonate in a similar deshielded region, likely between 100-120 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentChemical Shift (δ, ppm)
CH₃ (terminal)10-15
CH₃ (on chiral C)20-25
CH₂25-35
CH (chiral)70-80
C≡N (cyanate)100-120

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for Cured Resins)

Advanced NMR techniques are crucial for unambiguous structural assignments, especially for molecules with complex spin systems or when signals overlap in 1D spectra. rsc.orgrsc.org

2D NMR Techniques:

COSY (Correlation Spectroscopy) : This technique reveals correlations between coupled protons, allowing for the mapping of spin systems within the sec-butyl group. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC provides direct one-bond correlations between protons and their directly attached carbons (e.g., ¹H-¹³C), which is invaluable for assigning specific carbon signals to their corresponding proton environments. nih.gov

Solid-State NMR for Cured Resins: While this compound is a monomer, if it were to be utilized as a precursor in the formation of polymeric materials, such as polycyanurates, solid-state NMR spectroscopy would be indispensable for characterizing the cured resin. Solid-state NMR can provide information on the local molecular structure, cross-linking density, and dynamics within the solid polymer matrix, which cannot be obtained from solution-state NMR. rsc.orgresearchgate.net This technique is particularly useful for analyzing insoluble or amorphous polymeric materials.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structural elucidation through fragmentation patterns.

Electron Ionization (EI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry: Electron ionization is a "hard" ionization technique commonly employed in gas chromatography-mass spectrometry (GC-MS) for volatile and thermally stable compounds like this compound. In EI, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of molecular ions (M•+) and subsequent fragmentation. The resulting fragmentation pattern is highly characteristic of the molecule's structure, serving as a "fingerprint" for identification. For this compound, the molecular ion would be observed at m/z 99.13. nih.gov The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating that EI is a standard method for its analysis and identification. nih.gov The fragmentation of C-C bonds, which are generally weaker than C-H bonds, produces a mixture of alkyl radicals and carbocations, with the positive charge often residing on the smaller fragment. msu.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: MALDI is a "soft" ionization technique primarily used for the analysis of large, non-volatile, and thermally labile molecules such as polymers, proteins, peptides, and nucleic acids. nih.govcreative-proteomics.comresearchgate.net In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the transfer of energy to the analyte and its ionization, typically through protonation or deprotonation, yielding primarily molecular ions (e.g., [M+H]+, [M+Na]+) with minimal fragmentation. creative-proteomics.comresearchgate.net Given the relatively small size and volatility of this compound (molecular weight 99.13 g/mol ), MALDI is generally not the primary or most suitable technique for its direct characterization, as it is better suited for higher molecular weight compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS is an indispensable hyphenated technique for the analysis of volatile and semi-volatile organic compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. epa.govfloridadep.gov

Application for this compound: For this compound, GC-MS is highly effective for:

Purity Assessment: Separating the compound from impurities and quantifying its concentration. The GC component separates components based on their volatility and interaction with the stationary phase, while the MS component identifies each separated component.

Volatile Analysis: Identifying and quantifying volatile organic compounds (VOCs) present in a sample, including this compound itself or any volatile by-products or contaminants. nih.govepa.govmdpi.com

Identification: The mass spectrum obtained from the EI source provides a unique fragmentation pattern that can be matched against spectral libraries (like NIST) for definitive identification. nih.gov The PubChem database confirms the existence of GC-MS data for this compound from the NIST Mass Spectrometry Data Center. nih.gov

Chromatographic Methods for Purity and Separation

Chromatographic methods are essential for separating components in a mixture, enabling purity assessment and isolation of specific compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used separation technique for volatile and semi-volatile compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (a liquid or solid adsorbent inside a column) and a mobile gas phase (carrier gas). Components are separated primarily based on their boiling points and their affinity for the stationary phase.

Application for this compound: GC is well-suited for the purity analysis of this compound due to its volatility. It allows for:

Purity Determination: Quantifying the main component and detecting the presence and amount of impurities.

Separation: Resolving this compound from other volatile compounds in a mixture.

Quantitative Analysis: Using appropriate detectors (e.g., Flame Ionization Detector, FID, or Thermal Conductivity Detector, TCD) to quantify the concentration of this compound and its related substances. For instance, GC has been used to assess the purity of related compounds like sec-butyl methyl ether. calpaclab.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating components in a mixture, particularly effective for non-volatile, thermally labile, or high molecular weight compounds. Separation occurs based on differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Application for this compound: While GC is often preferred for highly volatile compounds, HPLC can be employed for this compound, especially if it is present in a complex matrix containing less volatile components or if derivatization is required for specific detection. HPLC is utilized for:

Purity Analysis: Assessing the purity of this compound and separating it from non-volatile impurities or degradation products.

Separation: Isolating this compound from other components in a sample.

Detection: Depending on the detector used (e.g., UV-Vis, refractive index, or mass spectrometry), derivatization might be employed to enhance detectability, especially for compounds with low UV absorption. researchgate.net HPLC analysis is a common method for purity assessment in organic synthesis.

Gel Permeation Chromatography (GPC) for Molecular Weight Profiles

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a chromatographic technique that separates molecules based on their hydrodynamic volume (size) in solution. msesupplies.comwikipedia.org It is predominantly used for the characterization of polymers and macromolecules to determine their molecular weight distribution (e.g., number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ)). wikipedia.orgbgb-info.com

Application for this compound: this compound is a small molecule with a molecular weight of 99.13 g/mol . nih.gov Given its low molecular weight, GPC is not typically used to determine the "molecular weight profile" of this compound itself in the way it is applied to polymers. Small molecules generally elute at or near the solvent front in GPC, meaning they are not effectively separated or characterized by this technique for their molecular weight distribution. msesupplies.com However, GPC could theoretically be used to analyze the purity of a polymer where this compound might be present as a residual monomer or a low molecular weight impurity, or if this compound were to be incorporated into a polymeric structure.

Data Tables

The following table summarizes key properties and analytical data types for this compound.

Property/TechniqueDescription/Data TypeValue/RelevanceSource
Compound Name This compound
IUPAC Name butan-2-yl cyanate nih.gov
Molecular Formula C₅H₉NO nih.gov
Molecular Weight 99.13 g/mol nih.gov
PubChem CID 550669 nih.gov
Mass Spectrometry (EI) Molecular Ion (M•+)m/z 99.13 nih.gov
Fragmentation PatternCharacteristic for identification nih.govmsu.edu
GC-MS NIST Data AvailableNIST Number 29283 nih.gov
ApplicationPurity, volatile analysis, identification nih.govepa.govmdpi.com
GC ApplicationPurity, separation, quantification of volatile components calpaclab.com
HPLC ApplicationPurity, separation of non-volatile components, potential for derivatization researchgate.net
GPC Primary UseMolecular weight distribution of polymers; not typically for small molecules like this compound msesupplies.comwikipedia.orgbgb-info.com

Note: The "interactive" nature of these tables is conceptual, representing clearly structured data that can be easily parsed and understood.

Thermal Analysis Techniques

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing the thermal properties of chemical compounds, including cyanate esters. These methods provide insights into phase transitions, reaction enthalpies, decomposition pathways, and thermal stability.

Differential Scanning Calorimetry (DSC) for Reaction Enthalpy and Curing Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For cyanate esters, DSC is primarily employed to study their polymerization (curing) behavior, which typically involves a cyclotrimerization reaction to form polycyanurates bts.govresearchgate.net. This polymerization is an exothermic process, and the heat released can be quantified to determine the reaction enthalpy and the degree of cure.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is vital for assessing the thermal stability and decomposition behavior of materials. For cyanate esters and their cured products, TGA provides information on their degradation temperatures, the number of degradation steps, and the char yield, which is the non-volatile residue remaining at high temperatures.

Similar to DSC, specific TGA data for this compound are not widely reported. However, general findings for cyanate ester resins demonstrate their high thermal stability. Polycyanurates, formed from the cyclotrimerization of cyanate ester monomers, exhibit excellent thermal stability, with major mass loss events typically occurring at elevated temperatures bts.govrsc.orgresearchgate.net. For many cyanate ester samples, significant weight loss is observed at temperatures well above 400°C, with the peak mass loss rate often around 450-468°C bts.govresearchgate.net. The temperature at which 5% weight loss occurs (T₅%) for cured cyanate esters has been reported in the range of 358 to 465 °C, indicating robust thermal resistance rsc.orgmdpi.comresearchgate.net. The char yield at high temperatures (e.g., 800°C or 900°C) can vary depending on the specific cyanate ester structure, with some novolac-based cyanate esters showing char yields as high as approximately 62% rsc.orgresearchgate.net. TGA is also used to determine the fiber volume in composites by burning off the resin spaceteam.atnasa.gov.

Computational and Theoretical Investigations of Sec Butyl Cyanate

Quantum Chemical Characterization

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to analyze the electronic properties and bonding within sec-butyl cyanate (B1221674) and its constituent parts.

Electronic Structure Analysis of the Cyanate Anion and Esters

The cyanate anion (OCN⁻) is a linear, ambident pseudohalide anion, meaning it can react at two different centers. shd-pub.org.rsacs.orgshd-pub.org.rsnih.gov Its electronic structure is characterized by resonance, with significant contributions from both ⁻O–C≡N and O=C=N⁻ forms, leading to electron density delocalization across the oxygen, carbon, and nitrogen atoms. shd-pub.org.rsshd-pub.org.rs Computational studies indicate that the negative charge in the cyanate anion is distributed between the oxygen and nitrogen atoms, with a slightly higher concentration on the nitrogen atom. shd-pub.org.rs

For the cyanate anion, calculated bond lengths show the C-O bond at approximately 1.224 Å and the C-N bond at about 1.187 Å, with a linear OCN bond angle of 180.000°. shd-pub.org.rs Natural bond orbital (NBO) analysis further reveals the bond orders, with the C-O bond having a natural order of approximately 1.493 and the C-N bond around 2.444. shd-pub.org.rs This suggests a "one and a half" character for the C-O bond and a more triple-like character for the C-N bond, especially when compared to the thiocyanate (B1210189) anion (SCN⁻). shd-pub.org.rs

Table 1: Computed Bond Lengths and Natural Bond Orders for Cyanate Anion (OCN⁻)

BondBond Length (Å)Natural Bond Order
C-O1.2241.493
C-N1.1872.444

Topological Analysis of Electron Density and Bonding (e.g., QTAIM, NBO)

Topological analyses of electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, provide detailed insights into the nature of chemical bonds and electron delocalization. shd-pub.org.rsmdpi.comshd-pub.org.rsnih.govresearcher.life For the cyanate anion, QTAIM analysis identifies bond critical points (BCPs), which are indicators of bonding interactions, and provides values for electron density (ρb) and the Laplacian of electron density (∇²ρb) at these points. shd-pub.org.rsnih.gov These parameters help to characterize the strength and type of bonding.

NBO analysis is particularly useful for understanding electron delocalization and orbital interactions within the molecule. shd-pub.org.rsmdpi.comnih.gov In the cyanate anion, the occupancy of the lone pair (LP) orbital of the nitrogen atom is found to be close to 2, and this LP orbital is sp-hybridized. shd-pub.org.rsshd-pub.org.rs The electron density distribution in the OCN⁻ anion is depicted as [O-C-N]⁻, reflecting the delocalization of the negative charge between the oxygen and nitrogen atoms. shd-pub.org.rs This delocalization contributes to the ambident nature of the cyanate group.

Local Hardness and Regioselectivity Studies of Reaction Centers

Conceptual Density Functional Theory (DFT) provides descriptors such as local hardness, which are valuable for predicting the regioselectivity of chemical reactions. iranchembook.irresearchgate.netmdpi.comresearchgate.netcdnsciencepub.com For ambident nucleophiles like the cyanate anion (OCN⁻), the local hardness of its donor reaction centers (oxygen and nitrogen) has been evaluated. shd-pub.org.rsshd-pub.org.rs Studies show that for OCN⁻, the oxygen atom is considered harder than the nitrogen atom (O > N). shd-pub.org.rsshd-pub.org.rs

This difference in local hardness helps explain the dual reactivity of cyanate, where electrophiles can attack either the oxygen terminus to form alkyl cyanates (ROCN) or the nitrogen center to form alkyl isocyanates (RNCO). shd-pub.org.rs For instance, when secondary iodoalkanes are treated with silver(I) cyanate, both alkyl cyanates and alkyl isocyanates can be obtained in roughly equal amounts, indicating the competitive nature of attack at both sites. shd-pub.org.rs While specific local hardness values for sec-butyl cyanate are not explicitly detailed in the provided information, the general principles derived from the cyanate anion are directly applicable to understanding the potential reactivity sites within the this compound molecule.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations and related computational methods are crucial for exploring the dynamic behavior of molecules, including their conformational flexibility and the pathways of chemical rearrangements.

Conformation Analysis of this compound and Related Molecules

Conformational analysis aims to identify the various stable three-dimensional arrangements (conformers) of a molecule and their relative energies. chemrxiv.orgresearchgate.netwwnorton.com For a flexible molecule like this compound, which contains a sec-butyl group, multiple rotatable bonds exist, including the C-C bonds within the butyl chain and the C-O bond connecting the sec-butyl group to the cyanate moiety. The sec-butyl group itself is chiral, adding to the complexity of its conformational landscape.

Computational methods, such as molecular mechanics (MM2) and DFT, are commonly used to map the potential energy surface and locate minimum energy conformers. chemrxiv.org For alkyl chains, different conformers (e.g., anti and gauche) arise from rotations around C-C single bonds, with varying energies due to steric interactions. wwnorton.com Molecular dynamics simulations can provide a dynamic view of these conformational changes over time and at different temperatures, offering insights into the most populated conformers and the barriers to interconversion. mdpi.com For this compound, a comprehensive conformational analysis would involve exploring the rotations around its flexible bonds to identify the most stable and energetically accessible geometries.

Modeling of Rearrangement Pathways and Transition States

Alkyl cyanates are known to undergo rearrangement reactions, most notably isomerization to the more thermodynamically stable alkyl isocyanates (ROCN → RNCO). acs.orgcdnsciencepub.com This rearrangement is a significant aspect of cyanate chemistry. For allylic cyanates, this isomerization often proceeds via a shd-pub.org.rsshd-pub.org.rs-sigmatropic rearrangement, characterized by a six-membered cyclic transition state. acs.orgresearchgate.net Computational studies model these rearrangement pathways by identifying and characterizing the transition states, which represent the highest energy points along the reaction coordinate between reactants and products. acs.orgnih.gov

For instance, the calculated retro-ene activation barriers for the formation of isocyanic acid (HNCO) from ethyl and tert-butyl cyanates are reported as 26 kcal/mol and 20 kcal/mol, respectively. acs.org These values align with experimental observations regarding the isolability of these compounds at room temperature. acs.org The transition state for the allyl cyanate to isocyanate rearrangement has been computationally described as involving an almost linear O=C=N moiety, with a calculated angle of 173°. researchgate.net The driving force for these rearrangements is often the greater stability of the isocyanate isomer compared to the cyanate. cdnsciencepub.com Modeling these pathways for this compound would involve identifying the specific transition states for its rearrangement to sec-butyl isocyanate and calculating the associated activation energies, providing critical information about its reactivity and stability.

Advanced Applications of Sec Butyl Cyanate As a Chemical Building Block

Role in the Synthesis of High-Performance Polymeric Materials

Sec-butyl cyanate (B1221674), as a representative cyanate ester, plays a significant role in the creation of advanced polymeric materials due to the reactive cyanate group, which can undergo specific polymerization reactions.

Cyanate esters are a class of thermosetting resins known for their ability to form polycyanurate networks through a thermally activated cyclotrimerization reaction of three cyanate groups. asau.ruresearchgate.netscribd.comgoogle.com This process leads to the formation of a highly cross-linked, three-dimensional network of oxygen-linked triazine rings. researchgate.net The resulting polycyanurate resins exhibit a range of desirable properties, making them suitable for high-performance applications. These properties include high thermal stability, with glass transition temperatures (Tg) often reaching 290-300°C, and decomposition onset temperatures above 400°C. asau.ruresearchgate.net They also possess low dielectric constants, low dielectric loss tangents, low moisture absorption, and excellent mechanical properties, including improved fracture toughness compared to other thermosetting polymers. asau.ruresearchgate.netscribd.comgoogle.comresearchgate.nettoraytac.com These characteristics make polycyanurate resins derived from cyanate esters, such as sec-butyl cyanate, highly valuable in fields requiring high-frequency, high-speed, and high-reliability materials, such as aerospace, marine, defense, and electronics (e.g., printed circuit boards, radomes, and antenna applications). asau.ruresearchgate.netgoogle.comtoraytac.com

This compound, like other cyanate esters, is frequently co-polymerized with other high-performance monomers to tailor and enhance the properties of the resulting resin systems. This approach allows for the combination of advantageous properties from different polymer classes.

Co-polymerization with Benzoxazines: The co-polymerization of cyanate esters with benzoxazine (B1645224) resins is a well-established strategy to improve material properties. enpress-publisher.commdpi.comgoogle.com For instance, co-polymerization of bisphenol A-type cyanate ester with diamine-type benzoxazine has been shown to reduce the dielectric constant and dielectric loss, while simultaneously improving thermal stability and mechanical properties of the copolymer. enpress-publisher.com This synergistic effect is attributed to the introduction of low polar groups and the consumption of hydroxyl groups during the polymerization process. enpress-publisher.com

Co-polymerization with Bismaleimides (BMIs): Cyanate esters are blended and co-polymerized with bismaleimides to achieve improved performance. researchgate.netcore.ac.ukcnrs.fr While BMIs offer high thermal stability, cyanate esters can enhance processability and fracture toughness. researchgate.netcnrs.fr Ternary resin systems involving allylbenzoxazine, bismaleimide, and bisphenol A cyanate ester have demonstrated lower dielectric constants compared to binary BMI/cyanate ester systems. enpress-publisher.com

Co-polymerization with Epoxies: Cyanate esters are also blended and co-polymerized with epoxy resins to combine their respective strengths. asau.ruresearchgate.netresearchgate.netadeka.co.jp Epoxy resins provide good processability, while cyanate esters contribute to high thermal stability and improved fracture toughness. asau.ruresearchgate.net Copolymers of novolac cyanate ester and tetramethylbiphenyl epoxy have shown superior high-temperature stability, with glass transition temperatures exceeding 300°C and decomposition onsets above 400°C, making them suitable for high-temperature molding compounds. researchgate.net The CLS system, for example, combines epoxy resin, cyanate ester resin, and a latent hardener to control curing temperature and achieve desired properties. adeka.co.jp

Co-polymerization with Other Monomers (e.g., Benzoxazines, Bismaleimides, Epoxies)

This compound in the Construction of Diverse Organic Molecules

Beyond its role in polymers, this compound holds potential as a building block for synthesizing various organic molecules, leveraging the reactivity of its cyanate functional group.

This compound can serve as a precursor for sec-butyl isocyanate and related compounds. Cyanates and isocyanates are isomers, and the rearrangement of cyanates to the more stable isocyanates (known as the cyanate-isocyanate rearrangement) is a recognized chemical transformation. Isocyanates are highly reactive intermediates widely used in organic synthesis, particularly in the production of polyurethanes, fungicides, insecticides, and other biologically active substances. researchgate.netacs.orgnih.gov While industrial production of isocyanates primarily involves phosgene (B1210022) or non-phosgene routes from amines or nitro compounds via carbamates, the direct rearrangement of this compound offers a potential pathway to synthesize sec-butyl isocyanate. researchgate.netacs.orgnih.govgoogle.com Sec-butyl isocyanate itself is a known compound. uni.lu This isomeric relationship highlights this compound's potential as a starting material for generating other valuable organic compounds with different reactivity profiles.

The utility of this compound specifically in the synthesis of heterocyclic compounds is less extensively documented in the provided search context. Generally, isocyanides, which are related to cyanates, are known to be useful in the synthesis of various heterocyclic compounds. thieme-connect.de However, direct research findings detailing the specific application of this compound as a primary building block for the construction of diverse heterocyclic compounds were not prominently found. Its role in this area would likely stem from its reactivity as an organic cyanate, potentially undergoing cycloaddition reactions or acting as a synthon for nitrogen-containing heterocycles, but specific examples involving this compound are not detailed in the provided information.

Contributions to Carbon Chain Extension Methodologies (Contextual relevance to nitrile chemistry)

Carbon chain extension methodologies are fundamental in organic synthesis, enabling the construction of more complex molecular architectures from simpler precursors. Within the realm of nitrile chemistry, a common and highly effective method for extending a carbon chain by one atom involves the use of the cyanide ion (CN-) as a nucleophile. This reaction typically occurs with electrophilic substrates such as alkyl halides or carbonyl compounds. For instance, the reaction of cyanide ions with primary alkyl halides in a nucleophilic substitution (SN2) reaction yields a nitrile, which can subsequently be hydrolyzed to a carboxylic acid, effectively extending the carbon chain. dtic.milmade-in-china.comgoogle.commdpi.com Similarly, the nucleophilic addition of hydrogen cyanide (or a cyanide source like potassium cyanide or sodium cyanide) to aldehydes and ketones forms cyanohydrins, also resulting in a one-carbon chain extension. dtic.milmade-in-china.comgoogle.commdpi.comtcichemicals.com

It is crucial to distinguish this compound from these cyanide-based reagents. This compound possesses a cyanate (-OCN) functional group, which is structurally and chemically distinct from the cyanide (-CN) group. Cyanate esters typically react through the oxygen atom or undergo cyclotrimerization to form triazine rings in polymer networks, rather than acting as a direct source of the nucleophilic cyanide ion for carbon chain extension reactions. Therefore, this compound is not typically employed as a direct reagent in the aforementioned carbon chain extension methodologies that rely on the nucleophilic character of the cyanide ion. Its contextual relevance to nitrile chemistry lies in the shared presence of a nitrogen and carbon atom in its functional group, but its reactivity profile is fundamentally different from that of a nitrile or a cyanide source used for chain extension.

Development of Hybrid Organic-Inorganic Materials

Cyanate esters (CEs) constitute a significant class of high-performance thermosetting resins that have gained considerable attention for their exceptional properties, making them valuable building blocks in the development of advanced materials, particularly hybrid organic-inorganic composites. These materials are prized for their unique combination of properties, including excellent thermal stability, high glass transition temperatures (Tg), low dielectric constant, low dielectric loss, low water absorption, and superior mechanical properties. mdpi.comrsc.orgacs.orggoogle.comresearchgate.netosti.govnih.govscispace.comnoaa.govresearchgate.net The ability of cyanate ester monomers to undergo autocatalytic cyclotrimerization to form highly crosslinked polycyanurate networks is a key factor contributing to their outstanding performance characteristics. mdpi.comacs.orgosti.govnoaa.govresearchgate.net These attributes render cyanate ester resins suitable for demanding applications in various industries, including aerospace, electronics (e.g., printed circuit boards, semiconductor packaging), and structural composites. mdpi.comrsc.orgacs.orggoogle.comnih.govscispace.com

Integration of Cyanate Esters in Nanocomposites and Silica-based Materials

The integration of cyanate esters into nanocomposites and silica-based materials represents a significant advancement in tailoring material properties for specific high-performance applications. This integration typically involves dispersing various inorganic nanomaterials within the cyanate ester resin matrix. Common inorganic fillers include organically modified layered silicates (clays), graphene, carbon nanotubes, and polyhedral oligomeric silsesquioxanes (POSSs). osti.govorgsyn.org The incorporation of these nanomaterials is a strategy to enhance the inherent properties of the cyanate ester resins. For instance, the inclusion of even small percentages (e.g., 2.5% by weight) of organically modified layered silicates can lead to marked improvements in physical and thermal properties, such as the coefficient of thermal expansion, glass transition temperature, and effective thermal stability. osti.gov

Silica-based materials, particularly in nanoparticle form, are widely utilized as inorganic fillers due to their high surface area and reactivity. nih.gov Their incorporation into polymer matrices, including those based on cyanate esters, can significantly improve mechanical, thermal, optical, and electrical properties. nih.govorganic-chemistry.org Methods for preparing such hybrid materials include direct sol-gel approaches and grafting of trialkoxysilanes. tcichemicals.comnih.gov The strong interaction between the polymer and silica (B1680970) at the interface is crucial for achieving superior properties in these nanocomposites. nih.govfishersci.fi While general cyanate esters are widely discussed in this context, specific detailed research on the direct integration of this compound into these nanocomposites is not extensively documented in the available literature. However, as a cyanate ester, this compound would inherently possess the reactive functional group capable of forming crosslinked networks, making it a potential candidate for such integrations to leverage the benefits observed with other cyanate esters.

Modification of Material Properties via Cyanate-Functionalized Building Blocks

The modification of material properties through the use of cyanate-functionalized building blocks is a key area of research in polymer science. The characteristic feature of cyanate esters, including this compound, is the cyanate group (-OCN), which can undergo cyclotrimerization during curing to form a highly stable and symmetrical triazine ring structure. This reaction leads to the formation of a densely crosslinked polycyanurate network. mdpi.comacs.orgosti.govnoaa.govresearchgate.net The resulting high crosslink density is largely responsible for the excellent thermal, mechanical, and dielectric properties observed in cured cyanate ester resins. mdpi.comacs.orgosti.govnoaa.gov

Beyond the inherent properties of the polycyanurate network, material properties can be further modified by incorporating other functional units or by blending cyanate esters with different polymer systems, such as epoxy resins. mdpi.comnih.govorgsyn.org Blending cyanate esters with epoxy, for example, can lead to improvements in mechanical, thermal, and other functional properties, addressing the limitations of each resin when used individually. nih.govorgsyn.org The introduction of functionalized inorganic fillers, as discussed in the previous section, also serves to modify and enhance material characteristics, such as toughness, rigidity, and dielectric performance. mdpi.comresearchgate.netosti.govscispace.comnoaa.govorgsyn.org The chemical configuration of the network segments, including the length and branching of hydrocarbon chains (such as the sec-butyl group in this compound), can influence physical properties, cure behavior, mechanical performance, and chemical stability, including moisture uptake and glass transition temperature. dtic.milresearchgate.net While specific studies detailing the precise impact of the sec-butyl group in this compound on the modification of material properties are not widely reported, its presence as a unique alkyl chain within the cyanate ester framework suggests its potential as a functionalized building block to fine-tune the properties of polycyanurate networks and their composites.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions of Sec-butyl Cyanate (B1221674) Research

Research on sec-butyl cyanate has primarily focused on its synthesis and understanding the reactivity inherent to the cyanate (OCN⁻) functional group nih.govshd-pub.org.rs. As an alkyl cyanate, this compound is a valuable reagent in the synthesis of urethanes and isocyanates, which are crucial components in the development of polymers and coatings scbt.comscbt.com. A key contribution of research in this area is the elucidation of the challenges associated with the ambident nature of the cyanate anion, which can react through both its oxygen and nitrogen atoms shd-pub.org.rs. Studies have shown that when secondary iodoalkanes are treated with silver(I) cyanate, equal amounts of alkyl cyanates and alkyl isocyanates can be obtained, highlighting the regioselectivity challenge in their formation shd-pub.org.rs. This understanding of the dual reactivity of the cyanate anion is fundamental to controlling reaction outcomes in organic synthesis.

Challenges and Opportunities in this compound Chemistry

The chemistry of this compound, like other alkyl cyanates, presents distinct challenges and opportunities. A primary challenge lies in achieving high regioselectivity during synthesis, as the ambident nature of the cyanate anion often leads to the co-formation of the isomeric isocyanate shd-pub.org.rs. This can complicate purification and reduce yields of the desired cyanate product. Furthermore, while advancements have been made in synthesizing alkyl nitriles from alcohols, applying similar mild and non-toxic methodologies specifically for alkyl cyanates, particularly those with sterically hindered groups like sec-butyl, remains an area requiring further development princeton.educhemistryviews.org. The stability of alkyl cyanates and their potential for rearrangement to more stable isomers also poses a challenge in their handling and application researchgate.net.

Despite these challenges, significant opportunities exist. Developing novel, highly selective synthetic routes that minimize isocyanate byproduct formation is a key opportunity for advancing this compound chemistry shd-pub.org.rs. Exploring greener and more sustainable synthetic methodologies, moving away from toxic reagents, is also a critical area for innovation princeton.educhemistryviews.org. Furthermore, investigating the specific stereochemical implications of reactions involving the sec-butyl group in cyanate synthesis, especially given that stereogenic centers can be retained in related cyanation reactions, offers a promising avenue for research princeton.edu.

Prospective Areas for Translational Research and Industrial Applications

The foundational understanding of this compound's chemistry opens several prospective areas for translational research and industrial applications. Given that alkyl cyanates are valuable intermediates in the production of urethanes and isocyanates, this compound could serve as a building block for novel polymers and coatings with tailored properties scbt.comscbt.com. Its unique structural features, including the secondary alkyl group, might impart distinct characteristics to derived materials. Beyond polymers, the cyanate group's versatility allows for its transformation into various other functional groups, suggesting its potential use in the synthesis of fine chemicals, pharmaceuticals, or agrochemicals princeton.eduunacademy.com. For instance, other alkyl isocyanates are already utilized as precursors for biologically active substances, including fungicides, preservatives, and insecticides researchgate.net. Therefore, exploring this compound as a precursor for specialized compounds in these sectors represents a tangible translational opportunity.

Call for Interdisciplinary Approaches in Alkyl Cyanate Investigations

Advancing the field of alkyl cyanate chemistry, with this compound as a specific focus, necessitates a robust interdisciplinary approach. Collaborative efforts between organic chemists are essential for designing and optimizing new synthetic routes, understanding complex reaction mechanisms, and exploring novel transformations of the cyanate functional group. Materials scientists can contribute by integrating this compound derivatives into innovative polymeric structures, coatings, or other advanced materials, leveraging the role of cyanates in industrial applications scbt.comscbt.com. Computational chemists are crucial for providing theoretical insights into the electronic structure, reactivity, and regioselectivity of the cyanate anion, which can guide experimental design and predict reaction outcomes shd-pub.org.rsresearchgate.net. Analytical chemists play a vital role in developing sophisticated methods for the precise characterization, purification, and quantification of this compound and its isomers, which is particularly important given the synthetic challenges scbt.com. Finally, process engineers are needed to scale up promising laboratory-scale syntheses to efficient and economically viable industrial processes, ensuring the practical application of these compounds. This synergistic collaboration across disciplines will be key to unlocking the full potential of this compound and the broader class of alkyl cyanates.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for sec-butyl cyanate, and how can their efficiency be optimized?

  • Methodological Guidance: Synthesis typically involves nucleophilic substitution between sec-butyl halides and cyanate salts (e.g., KOCN or AgOCN). Optimize reaction conditions (solvent polarity, temperature, catalyst use) via Design of Experiments (DoE) to maximize yield. Purification methods like fractional distillation or column chromatography are critical for isolating high-purity products. Characterize intermediates and final products using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing sec-butyl cyanate, and what spectral markers should researchers prioritize?

  • Methodological Guidance:

  • NMR : Identify the cyanate group (-OCN) via ¹³C NMR (δ ~110-120 ppm for C≡N). The sec-butyl chain is confirmed by splitting patterns in ¹H NMR (e.g., δ 1.2–1.6 ppm for CH₂ and CH₃ groups).
  • IR : Look for a sharp C≡N stretch near 2150–2250 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of -OCN group) validate molecular weight and structure.
    Cross-reference data with computational simulations (e.g., DFT) for ambiguity resolution .

Q. How does the stability of sec-butyl cyanate vary under different storage conditions, and what experimental parameters should be monitored?

  • Methodological Guidance: Conduct accelerated stability studies using response surface methodology (RSM) to model degradation kinetics. Key variables include temperature (4°C to 40°C), pH (3–9), and solvent polarity. Monitor cyanate group integrity via HPLC-UV or iodometric titration. Statistical analysis (ANOVA, p < 0.05) identifies significant degradation factors. Use Arrhenius plots to predict shelf life under standard conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of sec-butyl cyanate in nucleophilic or electrophilic environments?

  • Methodological Guidance: Perform kinetic studies under varying nucleophile concentrations (e.g., amines, thiols) and solvent systems (polar aprotic vs. protic). Use stopped-flow spectroscopy or LC-MS to track intermediate formation. Computational modeling (DFT or MD simulations) elucidates transition states and electron density maps. Compare activation energies (ΔG‡) across substrates to identify steric/electronic influences from the sec-butyl group .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of sec-butyl cyanate?

  • Methodological Guidance: Replicate conflicting studies under controlled conditions (e.g., calorimetry for ΔH measurements). Perform meta-analysis of literature data to identify outliers. Validate purity of samples via elemental analysis (C, H, N) and differential scanning calorimetry (DSC). Use error propagation models to quantify uncertainties in measurements. Cross-validate results with ab initio calculations (e.g., Gaussian software) .

Q. What advanced computational approaches are suitable for predicting the environmental fate or toxicity profile of sec-butyl cyanate?

  • Methodological Guidance:

  • QSAR Models : Train models using descriptors like logP, molecular volume, and electrophilicity index. Validate against experimental toxicity data (e.g., LD₅₀ in Daphnia magna).
  • Molecular Dynamics (MD) : Simulate interactions with biological macromolecules (e.g., enzymes) to predict biodegradation pathways.
  • Ecotoxicity : Use OECD Test Guidelines (e.g., 201, 211) for aquatic toxicity assays. Correlate results with computational predictions to refine models .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in sec-butyl cyanate studies?

  • Methodological Guidance:

  • Experimental Replication : Perform triplicate trials for all critical steps (synthesis, analysis).
  • Control Experiments : Include blank runs and reference compounds (e.g., tert-butyl cyanate) to isolate variables.
  • Data Reporting : Use standardized formats (e.g., SI units, IUPAC nomenclature) and publish raw datasets in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What statistical methods are recommended for analyzing non-linear relationships in sec-butyl cyanate reaction kinetics?

  • Methodological Guidance: Apply non-linear regression models (e.g., Michaelis-Menten, Hill equations) to kinetic data. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals. For multi-variable systems (e.g., solvent mixtures), employ multivariate analysis (PCA or PLS) to deconvolute contributing factors. Validate models with leave-one-out cross-validation (LOOCV) .

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